2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound features a 2H,3H-imidazo[1,2-c]quinazolin-3-one core substituted at the 2-position with a carbamoylmethyl group linked to a furan-2-ylmethyl moiety. The 5-position contains a sulfanyl group connected to an acetamide chain terminating in a 4-isopropylphenyl group. While direct bioactivity data for this compound are unavailable in the provided evidence, analogs with related scaffolds demonstrate antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-17(2)18-9-11-19(12-10-18)30-25(35)16-38-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)14-24(34)29-15-20-6-5-13-37-20/h3-13,17,23H,14-16H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVADYUJOMCQMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl carbamate, followed by its reaction with an imidazoquinazoline derivative. The final step involves the introduction of the sulfanyl-acetamide group under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazoquinazoline core can be reduced to yield dihydroimidazoquinazoline compounds.
Substitution: The sulfanyl group can be substituted with other nucleophiles to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and product yields.
Major Products
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity. Its versatility makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound shares its imidazo[1,2-c]quinazoline core with multiple analogs, differing primarily in substituents (Table 1). Key structural variations include:
- R1 (2-position) : Carbamoylmethyl group with furan-2-ylmethyl vs. fluorobenzyl () or propan-2-yl ().
- R2 (5-position) : Sulfanyl-linked acetamide with 4-isopropylphenyl vs. 4-sulfamoylphenethyl () or 4-fluorobenzyl ().
Table 1: Structural and Functional Comparison of Imidazo[1,2-c]quinazoline Derivatives
Molecular Similarity Metrics
- Tanimoto Coefficient : Used to quantify structural similarity via fingerprint comparisons. demonstrated ~70% similarity between aglaithioduline and SAHA, suggesting analogous methods could apply here . The fluorobenzyl derivative () may exhibit similar scores due to shared pharmacophores.
- Murcko Scaffolds : highlights clustering by Murcko scaffolds to group compounds with conserved chemotypes. The target compound’s core aligns with and , but divergent substituents place it in distinct subclusters .
Bioactivity Profiling
- Mode of Action : indicates that structurally related compounds cluster by bioactivity. The fluorobenzyl analog () may inhibit histone deacetylases (HDACs) akin to SAHA, while the sulfamoylphenethyl derivative () could target bacterial enzymes .
- Docking Affinity: notes that minor substituent changes (e.g., isopropyl vs. sulfamoylphenyl) alter binding pocket interactions. The target’s furan group may enhance π-stacking with aromatic residues, whereas bulky isopropyl groups could hinder solubility .
Research Implications and Gaps
- Bioactivity Prediction : Molecular networking () and docking studies () could prioritize the target compound for HDAC or protease inhibition assays.
- Structural Optimization : Substituting the furan with bioisosteres (e.g., thiophene) may improve metabolic stability, while replacing isopropyl with polar groups could enhance solubility .
Biological Activity
The compound 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential pharmacological applications. Its unique structure includes a furan ring, an imidazoquinazoline core, and various functional groups that may influence its biological activity. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name suggests significant structural complexity, which can be summarized as follows:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring with oxygen |
| Imidazoquinazoline Core | A fused bicyclic structure that may exhibit diverse bioactivity |
| Sulfur Linkage | May participate in various biochemical interactions |
| Acetamide Group | Potentially involved in enzyme interactions |
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the furan and imidazoquinazoline moieties interact with specific enzymes or receptors. This interaction could modulate their activities, leading to various biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the one in focus exhibit significant antimicrobial properties. For instance:
- Imidazoquinazolines have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.125 μg/mL .
Antidiabetic Potential
Research has highlighted the potential of imidazoquinazoline derivatives in treating type 2 diabetes mellitus (T2DM). Compounds in this class have demonstrated notable inhibition of α-glucosidase, an enzyme implicated in carbohydrate metabolism:
- The most potent derivative exhibited an IC50 value of 12.44 μM, significantly outperforming acarbose (IC50 = 750 μM) .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, a common characteristic of many heterocyclic compounds. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Study on Antimicrobial Efficacy
In one study, a series of imidazoquinazoline derivatives were synthesized and tested for their antimicrobial efficacy. The study found that compounds with similar structural features to our target compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of α-glucosidase by various imidazoquinazoline derivatives. The findings suggested that modifications to the furan ring significantly influenced inhibitory potency, indicating a structure-activity relationship crucial for drug design.
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
